Methyl 3-amino-3-cyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-cyclopropylpropanoate is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclopropane and contains an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-cyclopropylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to rigorous purification processes, including distillation and crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-cyclopropylpropanoate hydrochloride
- Cyclopropanepropanoic acid, β-amino-, methyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropyl ring and the presence of both amino and ester functional groups
Biological Activity
Methyl 3-amino-3-cyclopropylpropanoate (MACP) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of MACP, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Structural Overview
- Molecular Formula : C₇H₁₃NO₂
- SMILES Representation : COC(=O)CC(C1CC1)N
- Molecular Weight : Approximately 143.19 g/mol
The compound consists of an amino group, a cyclopropyl ring, and an ester functional group, which contribute to its reactivity and biological properties.
The biological activity of MACP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors, facilitating binding and subsequent biochemical reactions.
- Metabolite Release : The ester group can undergo hydrolysis, releasing active metabolites that may exert additional biological effects .
- Pathway Modulation : These interactions can modulate various biochemical pathways, leading to potential therapeutic outcomes such as anti-inflammatory and antimicrobial effects.
In Vitro Studies
Research has investigated the interactions of MACP with various enzymes and receptors. For instance, studies have shown that MACP exhibits inhibitory effects on certain proteases, suggesting potential applications in treating diseases associated with protease activity .
Table 1: Summary of In Vitro Biological Activities
Activity Type | Target Enzyme/Receptor | IC50 Value (nM) | Reference |
---|---|---|---|
Protease Inhibition | Human Cathepsins | 34 | |
Antimicrobial Activity | Bacterial Strains | Varies | |
Anti-inflammatory | Cytokine Production | Varies |
In Vivo Studies
In vivo studies have demonstrated that MACP can penetrate the blood-brain barrier (BBB), indicating its potential for central nervous system (CNS) applications. A study reported a brain/plasma concentration ratio of 1.4, suggesting effective CNS delivery . Additionally, the compound showed rapid clearance rates in vivo, which is a critical factor for therapeutic efficacy.
Case Studies
-
CNS Penetration Study :
A study aimed at developing CNS penetrant inhibitors for Toxoplasma gondii utilized MACP derivatives. The research highlighted the compound's ability to cross the BBB effectively while maintaining metabolic stability . -
Anti-inflammatory Research :
Another investigation explored MACP's role in modulating inflammatory responses in vitro. Results indicated that treatment with MACP reduced cytokine production in activated macrophages, supporting its potential as an anti-inflammatory agent.
Comparison with Related Compounds
MACP shares structural similarities with other cyclopropyl-containing compounds but is distinguished by its specific functional groups which enhance its biological activity.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Notable Activities |
---|---|---|
This compound | Cyclopropyl ring, amino group | Protease inhibition, CNS penetrance |
Methyl 3-amino-2-cyclopropylpropanoate | Cyclopropyl ring, different substitution pattern | Anti-inflammatory properties |
Properties
IUPAC Name |
methyl 3-amino-3-cyclopropylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXORJHKYZODNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.